

Technical Guide: p-Bromobenzyl Chloroformate (Z(Br)-Cl)

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Compound of Interest

Compound Name: *p*-Bromobenzyl chloroformate

CAS No.: 5798-78-7

Cat. No.: B1338888

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Advanced Characterization, Synthesis, and Applications in Peptide Chemistry Executive Summary

p-Bromobenzyl chloroformate (CAS: 5798-78-7), often abbreviated as Z(Br)-Cl or Cbz(Br)-Cl, is a specialized derivatizing agent and protecting group used primarily in organic synthesis and peptide chemistry.^{[1][2][3]} While structurally analogous to the standard Benzyl Chloroformate (Cbz-Cl), the para-substitution of a bromine atom confers distinct physicochemical advantages:

- **Enhanced Crystallinity:** The heavy halogen atom facilitates strong intermolecular interactions (halogen bonding), frequently yielding crystalline derivatives where the unsubstituted Cbz analogue yields oils. This is critical for purification without chromatography.
- **Heavy Atom Phasing:** The bromine atom serves as an anomalous scatterer, making Z(Br)-protected peptides excellent candidates for X-ray crystallographic structural determination.
- **Tuned Reactivity:** The electron-withdrawing nature of bromine modulates the stability of the resulting carbamate, influencing deprotection kinetics under acidic conditions.

Chemical Profile & Physical Properties^{[1][3][4]}

The following data aggregates experimental and predicted values for laboratory benchmarking.

Property	Value	Notes
IUPAC Name	(4-Bromophenyl)methyl carbonochloridate	
CAS Number	5798-78-7	
Molecular Formula	C ₈ H ₆ BrClO ₂	
Molecular Weight	249.49 g/mol	Significant mass increase over Cbz-Cl (170.59 g/mol)
Physical State	Low-melting solid or straw-colored oil	Tends to crystallize upon storage at -20°C
Melting Point	~28–30 °C (Pure)	Often handled as a liquid above RT
Boiling Point	108–110 °C (at 1.5 mmHg)	Decomposes at higher pressures
Density	1.63 g/cm ³	Significantly denser than water
Solubility	Soluble in DCM, THF, Toluene, Dioxane	Hydrolyzes rapidly in water/alcohols
Storage	2–8°C (Desiccated)	Moisture sensitive; generates HCl/CO ₂ on decomposition

Mechanistic Chemistry

Reactivity Profile

p-Bromobenzyl chloroformate acts as a "hard" electrophile. The reaction with nucleophiles (amines, alcohols) proceeds via an addition-elimination mechanism at the carbonyl carbon.

Key Mechanistic Features:

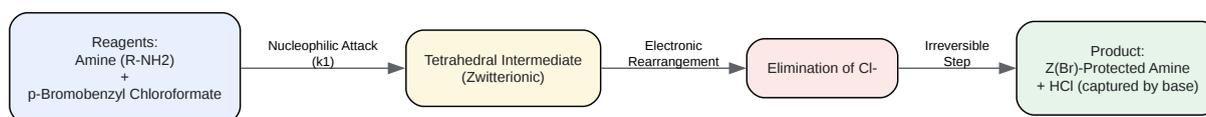
- Inductive Effect (-I): The bromine atom exerts an electron-withdrawing inductive effect on the benzene ring. This destabilizes the benzylic position relative to unsubstituted benzyl, slightly

retarding SN1-type decomposition pathways, but the effect on the carbonyl electrophilicity is negligible due to the insulating methylene group.

- Leaving Group: The chloride ion is an excellent leaving group, driving the reaction forward rapidly in the presence of a base (to neutralize the generated HCl).

Reaction Mechanism: Amine Protection

The following diagram illustrates the pathway for protecting a primary amine (e.g., an amino acid ester) using Z(Br)-Cl.



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Figure 1: Step-wise mechanism of carbamate formation. The base (e.g., NaOH, TEA) is omitted for clarity but is required to drive the equilibrium by neutralizing HCl.

Applications in Synthesis & Drug Development

The "Crystallinity" Advantage

In drug development, isolating intermediates as solids is preferred over oils to avoid expensive chromatographic purification. The Para-Bromo Effect increases the melting point of Cbz-derivatives.

- Example: A Z-protected dipeptide might be an oil, whereas the Z(Br)-analogue is often a recrystallizable solid. This allows for purification via simple precipitation.

X-Ray Crystallography (SAD Phasing)

The bromine atom (atomic number 35) provides a significant anomalous signal for X-ray diffraction. Researchers introducing Z(Br) groups into peptides or small molecules can utilize Single-wavelength Anomalous Dispersion (SAD) to solve phase problems and determine absolute stereochemistry without needing heavy metal soaking.

Deprotection Strategies

The Z(Br) group offers versatile deprotection pathways, though with specific caveats compared to standard Cbz:

Method	Reagent	Outcome	Mechanism
Acidolysis	HBr / Acetic Acid	Cleaves Carbamate	Protonation of carbonyl oxygen followed by SN2 attack of Br ⁻ on the benzylic carbon.
Hydrogenolysis	H ₂ / Pd-C	Caution Required	Standard Pd/C will cleave the benzyl-oxygen bond (deprotection) AND potentially reduce the Aryl-Bromine bond (dehalogenation).
Selective Reduction	H ₂ / Pd(OH) ₂ (Pearlman's)	Cleaves Carbamate	Often faster than dehalogenation, but optimization of catalyst loading is required.

Experimental Protocols

Protocol A: Synthesis of p-Bromobenzyl Chloroformate

For labs needing to synthesize the reagent fresh from the alcohol.

Reagents: 4-Bromobenzyl alcohol, Phosgene (or Triphosgene), Toluene, Dioxane.

- Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize excess phosgene). Work in a fume hood.

- Phosgenation: Charge the flask with a solution of excess Phosgene (2.0 equiv) in toluene. Cool to 0°C.
- Addition: Dissolve 4-bromobenzyl alcohol (1.0 equiv) in dry dioxane. Add this solution dropwise to the phosgene over 1 hour.
- Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
- Workup: Remove solvent and excess phosgene by distillation in vacuo at 60°C.
- Purification: The residue is a straw-colored oil.^[1] Recrystallize three times from hexane at -50°C to obtain colorless needles.
 - Yield Target: ~78%^[1]

Protocol B: Protection of an Amino Acid (Schotten-Baumann Conditions)

Standard procedure for creating Z(Br)-amino acids for peptide synthesis.

Reagents: L-Phenylalanine (or target amine), **p-Bromobenzyl chloroformate**, NaOH (2N), Acetone/Water.

- Solubilization: Dissolve L-Phenylalanine (10 mmol) in 2N NaOH (10 mL) and cool to 0°C in an ice bath.
- Addition: Add **p-Bromobenzyl chloroformate** (11 mmol) dropwise (if liquid) or as a solution in acetone (5 mL) simultaneously with 2N NaOH (approx 6 mL) to maintain pH ~10.
 - Critical Control: The reaction generates HCl. Failure to maintain alkaline pH (9-10) will stall the reaction.
- Agitation: Vigorously stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
- Isolation:
 - Extract the alkaline solution with diethyl ether (removes unreacted chloroformate).

- Acidify the aqueous layer to pH 2 using 6N HCl. The Z(Br)-amino acid will precipitate as an oil or solid.
- Crystallization: Induce crystallization by scratching the glass or cooling. Recrystallize from Ethanol/Water.

Safety & Stability (E-E-A-T)

Hazard Identification:

- Corrosive: Causes severe skin burns and eye damage (GHS Category 1B).
- Lachrymator: Irritating to eyes and respiratory system.[3][4]
- Carcinogenicity: Suspected carcinogen (Category 1B), analogous to benzyl chloroformate.

Handling Best Practices:

- Moisture Sensitivity: The acyl chloride bond hydrolyzes rapidly in moist air, releasing HCl gas. Always store under inert gas (Argon/Nitrogen) and seal with Parafilm.
- Decomposition: If the bottle builds pressure, it indicates decomposition (CO₂ release). Vent carefully in a fume hood.
- Neutralization: Spills should be treated with weak base (Sodium Bicarbonate) and absorbed with vermiculite.

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